molecular formula C20H22N6O4 B2963293 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 894565-41-4

5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2963293
CAS No.: 894565-41-4
M. Wt: 410.434
InChI Key: UTXMVHJOBDDNMZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a carboxamide group and aromatic moieties. The structure includes a 3,5-dimethoxyphenyl group at the N-position of the carboxamide and a 4-methylphenyl carbamoylmethyl group at the 1-position of the triazole ring.

Properties

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c1-12-4-6-13(7-5-12)22-17(27)11-26-19(21)18(24-25-26)20(28)23-14-8-15(29-2)10-16(9-14)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXMVHJOBDDNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Dimethoxyphenyl Group: This step involves the use of a suitable coupling reagent to attach the dimethoxyphenyl group to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbamoyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its triazole ring and functional groups may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide likely involves its interaction with specific molecular targets. The triazole ring and functional groups may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents (R1, R2) Key Features Biological Activity/Properties Reference
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methylphenyl; R2: 2,5-dichlorophenyl Enhanced lipophilicity due to chlorine substituents Antiproliferative (renal cancer RXF 393 cells)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-fluorophenyl; R2: 2,4-dimethoxyphenyl Electron-withdrawing fluorine enhances metabolic stability Active against CNS cancer SNB-75 cells
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methoxyphenyl; R2: 4-chlorophenyl Cyclopropyl group increases steric hindrance; methoxy improves solubility Anticancer activity (structural analysis)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1: 4-chlorophenyl; R2: hydroxyalkyl chain Hydrophilic side chain enhances water solubility Studied for intermolecular interactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Improve metabolic stability and enhance binding to hydrophobic enzyme pockets .
  • Methoxy Groups : Increase solubility but may reduce membrane permeability due to polarity .

Yield Comparison :

  • Analogues : Yields for pyrazole-carboxamide derivatives range from 62% to 71% under EDCI/HOBt conditions .

Antiproliferative Activity:

  • The 4-methylphenyl-substituted analog (Table 1, Entry 1) showed a growth inhibition (GP) of -13.42% in renal cancer cells, while the 4-fluorophenyl analog (Entry 2) achieved -27.30% in CNS cancer cells .
  • Metabolite Considerations: The benzophenone metabolite of a related triazole carboxamide (CAI) lacked calcium influx inhibition, highlighting the importance of the intact triazole scaffold for activity .

Antiparasitic Activity:

Triazole-4-carboxamides with morpholinomethylphenyl groups (e.g., compound 58 in ) have been optimized for activity against Trypanosoma cruzi, suggesting broad applicability of this scaffold .

Physicochemical and Structural Properties

Crystal Structure Analysis:

  • Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit planar triazole rings with intermolecular hydrogen bonds stabilizing the lattice .
  • Software Tools : SHELX programs () are widely used for refining such structures, ensuring accurate bond length and angle measurements.

Solubility and Stability:

  • The 3,5-dimethoxyphenyl group in the target compound likely enhances solubility compared to dichlorophenyl analogs but may reduce blood-brain barrier penetration .

Biological Activity

5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class. Triazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyDetails
Molecular Formula C20H22N6O3
Molecular Weight 394.4 g/mol
IUPAC Name This compound
InChI Key UIDSEKCQFTYPBS-UHFFFAOYSA-N

The biological activity of the compound is attributed to its ability to interact with various molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various pathogens. For example:

  • Antifungal Activity : Triazoles are commonly used as antifungal agents. The compound may inhibit fungal growth by disrupting cell membrane synthesis.
  • Bacterial Inhibition : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer effects through various mechanisms:

  • Cell Cycle Arrest : Compounds similar in structure have been reported to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may promote programmed cell death in tumor cells by activating apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs displayed moderate to high inhibition zones, suggesting that our compound may also possess comparable efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, compounds were tested against human cancer cell lines. The findings revealed that certain derivatives induced apoptosis and inhibited proliferation effectively. The presence of functional groups like the amino and carbamoyl moieties was linked to enhanced activity .

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